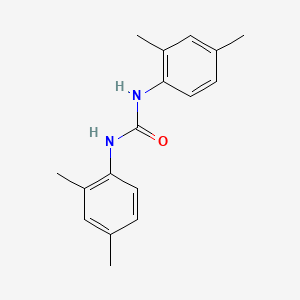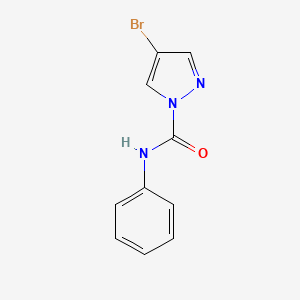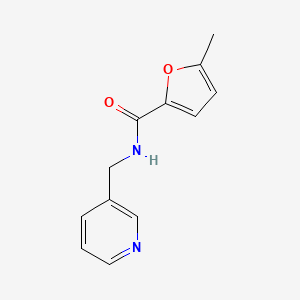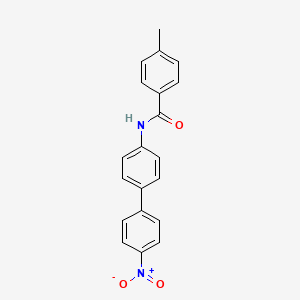
N,N'-bis(2,4-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N’-bis(2,4-dimethylphenyl)urea” is a chemical compound with the linear formula C17H20N2S . It is part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of N-substituted ureas, such as “N,N’-bis(2,4-dimethylphenyl)urea”, can be achieved by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been found to be practically simple, mild, efficient, and suitable for gram-scale synthesis . Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia .Chemical Reactions Analysis
The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .科学的研究の応用
1. Safety Evaluation in Food Contact Materials The substance 2,4-bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-n-octyloxyphenyl)-1,3,5-triazine, which is related to N,N’-bis(2,4-dimethylphenyl)urea, has been evaluated for its safety in food contact materials . The EFSA Panel concluded that there is no safety concern for the consumer if its migration does not exceed 5 mg/kg food .
Optoelectronic Properties
N,N’-bis(2,4-dimethylphenyl)urea has been used in the preparation of organic-inorganic nanostructured hybrids . These hybrids, based on N,N’-diphenyl-N,N’-bis(3-methylphenyl)-(1,l′-biphenyl)-4,4′-diamine (MTPD) and anatase TiO2, were prepared via a layer-by-layer deposition method . They were characterized by UV–Vis absorption spectra, photoconductivity measurements, and surface photovoltage spectra (SPS) .
Photosensitivity Improvement
The addition of a TiO2 layer to N,N’-bis(2,4-dimethylphenyl)urea can help improve the photosensitivity of photoreceptors . The photosensitivity of MTPD/TiO2 nanostructured hybrids was increased by two times when compared with that of its single component .
Light-Induced Charge Separation
Studies on the surface photovoltage spectra (SPS) revealed that efficient light-induced charge separation and transfer between MTPD and TiO2 was responsible for the improved photosensitivity . This makes N,N’-bis(2,4-dimethylphenyl)urea a potential candidate for use in photodetection applications.
Ultraviolet Photodetection
The MTPD/TiO2 hybrids exhibited high photosensitivity to ultraviolet light with weak intensity and acceptable stability under ultraviolet radiation . This endows the hybrids potential applications in the field of ultraviolet photodetection .
Organic Semiconductors
N,N’-bis(2,4-dimethylphenyl)urea can be used in the fabrication of organic semiconductors . Organic semiconductors have the advantages of lower fabrication cost, large-area scalability, and variety in substrates, which make them attractive for consumers or portable electronics .
Safety and Hazards
“N,N’-bis(2,4-dimethylphenyl)urea” is provided to early discovery researchers as part of a collection of rare and unique chemicals . Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . In case of exposure, it is recommended to rinse with plenty of water and seek medical attention if symptoms persist .
作用機序
Target of Action
The primary target of N,N’-bis(2,4-dimethylphenyl)urea is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
N,N’-bis(2,4-dimethylphenyl)urea interacts with its target, sEH, by inhibiting its activity . This inhibition of sEH leads to an increase in the levels of EETs, which can have various downstream effects depending on the specific physiological context .
Biochemical Pathways
The inhibition of sEH by N,N’-bis(2,4-dimethylphenyl)urea affects the metabolic pathway of EETs . Under normal conditions, sEH metabolizes EETs into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, N,N’-bis(2,4-dimethylphenyl)urea prevents this metabolism, leading to increased levels of EETs . This can affect various downstream physiological processes, including inflammation and blood pressure regulation .
Result of Action
The molecular and cellular effects of N,N’-bis(2,4-dimethylphenyl)urea’s action are primarily related to its inhibition of sEH and the resulting increase in EET levels . EETs are involved in a variety of physiological processes, so the effects of N,N’-bis(2,4-dimethylphenyl)urea can vary widely depending on the specific context. For example, increased EET levels can lead to vasodilation, which can lower blood pressure .
特性
IUPAC Name |
1,3-bis(2,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-11-5-7-15(13(3)9-11)18-17(20)19-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFVYWVOXRSTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,4-dimethylphenyl)urea | |
CAS RN |
31516-11-7 |
Source


|
| Record name | 1,3-DI(2,4-XYLYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5850620.png)
![3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide](/img/structure/B5850623.png)
![1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine](/img/structure/B5850640.png)


![6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol](/img/structure/B5850648.png)
![N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5850659.png)
![ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5850669.png)
![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)
![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850689.png)
![5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5850693.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5850701.png)
